2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate
Description
2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate (CAS 96478-09-0) is a specialized methacrylate monomer with a molecular formula of C₁₈H₁₇N₃O₃ and a molecular weight of 323.35 g/mol . It combines a methacrylate group for polymerization with a benzotriazole moiety, enabling dual functionality as a UV absorber and a reactive monomer. The compound exhibits a melting point of 96–98°C, a boiling point of 537.6°C (at 760 mmHg), and a high hydrophobicity (LogP = 5.16) .
Its primary applications include:
- UV Stabilization: Incorporated into polymers (e.g., acrylic resins, adhesives) to enhance photostability by absorbing UV radiation (300–400 nm) .
- Gas Separation Membranes: Used in copolymer matrices (e.g., poly(oxyethylene methacrylate)) to improve CO₂/N₂ selectivity in mixed-matrix membranes .
- Dental Materials: Added to experimental adhesive systems to mitigate UV-induced degradation .
The compound’s stability under normal conditions and compatibility with diverse polymerization processes make it a versatile additive in advanced material science .
Properties
IUPAC Name |
2-[3-(benzotriazol-2-yl)-4-hydroxyphenyl]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12(2)18(23)24-10-9-13-7-8-17(22)16(11-13)21-19-14-5-3-4-6-15(14)20-21/h3-8,11,22H,1,9-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYCUECVHJJFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96478-13-6 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96478-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0072980 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0072980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
96478-09-0 | |
| Record name | 2-(2′-Hydroxy-5′-methacryloxyethylphenyl)-2H-benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96478-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl)ethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096478090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0072980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-hydroxy-5-(2-(methacryloyloxy)ethyl)phenyl)-2H-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.276 | |
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| Record name | 2-METHYL-2-PROPENOIC ACID, 2-[3-(2H-BENZOTRIAZOL-2-YL)-4HYDROXYPHENYL]ETHYL ESTER | |
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| Record name | 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7DR7U7VUK | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate typically involves the reaction of 2-hydroxy-5-nitrobenzotriazole with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The final product is often obtained in high purity through advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions.
Polymerization: The methacryloyloxy group allows the compound to undergo radical polymerization, forming copolymers with other monomers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used under conditions such as elevated temperatures and inert atmospheres.
Major Products
Substitution Reactions: Products include alkylated derivatives of the compound.
Polymerization: The major products are copolymers with enhanced UV-absorbing properties.
Scientific Research Applications
UV Absorber in Polymers
BTAM is primarily utilized as a UV absorber in various polymeric materials. Its incorporation into polymers enhances their stability against UV degradation, which is crucial for products exposed to sunlight. This application is particularly relevant in coatings, adhesives, and plastics used in outdoor environments .
Dental Materials
Recent studies have highlighted the potential of BTAM in dental applications, particularly as an antibacterial agent in adhesive systems. Research conducted by Centenaro et al. (2015) demonstrated that the addition of BTAM to experimental adhesive resins improved their antibacterial properties against Streptococcus mutans, a common bacteria responsible for dental caries . The study showed significant antibacterial activity at a concentration of 5% BTAM, indicating its potential for enhancing the longevity and effectiveness of dental adhesives.
Table 1: Effects of BTAM on Adhesive Properties
| Concentration of BTAM (%) | Antibacterial Activity | Degree of Conversion (%) | Softening in Solvent |
|---|---|---|---|
| 0 | No | Control | Control |
| 1 | Moderate | Lower than control | No significant change |
| 2.5 | Moderate | Lower than control | No significant change |
| 5 | High | Lower than control | No significant change |
The results indicate that while BTAM contributes to antibacterial activity, it may also affect the degree of polymer conversion negatively when used at higher concentrations .
Copolymerization Studies
BTAM has been studied for its copolymerization capabilities with other monomers such as styrene. This property allows for the development of new materials with tailored characteristics suitable for specific applications in coatings and adhesives . The copolymerization process can enhance mechanical properties while maintaining the UV protective qualities of the benzotriazole group.
Case Study: Antimicrobial Properties in Dental Adhesives
In a study published in Acta Odontologica Latinoamericana, researchers evaluated the influence of BTAM on an experimental adhesive system. The study involved various concentrations of BTAM added to a base adhesive resin composed of BisGMA, TEGDMA, and HEMA. The findings highlighted that:
- Antibacterial Efficacy : The group with 5% BTAM exhibited significantly higher antibacterial activity compared to controls.
- Polymerization Characteristics : The degree of conversion was lower in groups with added BTAM, suggesting a trade-off between antibacterial properties and polymerization efficiency .
Case Study: UV Stability in Coatings
Another research effort focused on the incorporation of BTAM into polymer coatings designed for outdoor use. The study found that coatings containing BTAM demonstrated enhanced resistance to UV degradation compared to standard formulations without it. This finding underscores BTAM's role as an effective stabilizer against UV light exposure, prolonging the lifespan of coated materials .
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb UV light. The benzotriazole moiety absorbs UV radiation and dissipates the energy as heat, preventing the degradation of the material it is incorporated into. The methacryloyloxy group allows it to form stable polymers, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
2-(2H-Benzotriazol-2-yl)-4-methylphenyl 3-methylbenzoate (CAS 329212-33-1)
- Structure : Benzotriazole linked to a benzoate ester instead of a methacrylate group.
- Key Differences: Lacks polymerizable methacrylate, limiting its use to non-reactive coatings. Lower thermal stability (decomposes at ~250°C vs. BEM’s 537.6°C boiling point) . Primarily used in sunscreen formulations and optical films.
Table 1: Comparison of Benzotriazole-Based UV Absorbers
Methacrylate Monomers Without Benzotriazole
Benzyl Methacrylate (CAS 2495-37-6)
- Structure : Simple methacrylate with a benzyl group.
- Key Differences: No UV absorption capability due to the absence of benzotriazole. Lower molecular weight (206.24 g/mol) and hydrophobicity (LogP = 3.2) . Used in pressure-sensitive adhesives and acrylic resins requiring flexibility.
Methyl 3-(4-hydroxyphenyl)acrylate (CAS 360910)
- Structure: Acrylate with a phenolic hydroxyl group.
- Applied in ophthalmic materials and biodegradable polymers .
Benzophenone-Based UV Absorbers
2-Hydroxy-4-acryloyloxybenzophenone
- Structure: Benzophenone linked to an acrylate group.
- Key Differences :
Table 2: Performance in UV-Blocking Textiles
| Compound | UV Range (nm) | Photostability (500 h exposure) | Reference |
|---|---|---|---|
| BEM | 300–400 | >90% retention | |
| 2-Hydroxy-4-acryloyloxybenzophenone | 250–350 | 75% retention |
Performance in Gas Separation Membranes
BEM-based copolymers (e.g., PBE-co-POEM) demonstrate superior CO₂/N₂ selectivity (32.5) compared to membranes using poly(glycidyl methacrylate) (PGP, selectivity = 18.2) or polydimethylsiloxane (PDMS, selectivity = 10.1). This is attributed to BEM’s ability to reduce membrane pore size while maintaining high permeability .
Biological Activity
2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate (BTAM) is a compound belonging to the class of acrylate monomers, notable for its applications in various fields, including materials science and biomedical engineering. This article explores the biological activity of BTAM, focusing on its antibacterial properties, UV absorption capabilities, and potential applications in adhesive systems.
- Molecular Formula : C18H17N3O3
- Molecular Weight : 323.35 g/mol
- Melting Point : 96-98 °C
- Purity : 99% .
Antibacterial Properties
Recent studies have demonstrated that BTAM exhibits significant antibacterial activity against Streptococcus mutans, a primary bacterium associated with dental caries. In an experimental study, adhesive resins were formulated with varying concentrations of BTAM (1%, 2.5%, and 5%) to evaluate their antibacterial potential.
| Concentration of BTAM | Antibacterial Activity |
|---|---|
| Control (0%) | No activity |
| 1% | Minimal activity |
| 2.5% | Moderate activity |
| 5% | Significant activity (p<0.05) |
The study found that the 5% BTAM concentration exhibited the highest antibacterial effect, significantly outperforming the control group . However, no statistical differences were observed among the BTAM groups themselves, indicating a plateau in effectiveness beyond a certain concentration.
UV Absorption and Photostability
BTAM is recognized for its ability to absorb ultraviolet (UV) radiation and dissipate energy as heat. This property is particularly valuable in applications such as intraocular lenses and coatings for materials exposed to sunlight. The excited-state intramolecular proton transfer mechanism underlies its UV absorption capabilities, making it effective in protecting other materials from UV-induced degradation .
Applications in Adhesive Systems
The incorporation of BTAM into adhesive systems has been explored to enhance their performance. A study evaluated an experimental adhesive resin composed of BisGMA, TEGDMA, and HEMA with the addition of BTAM. The findings indicated that:
- The degree of conversion and softening in solvent tests showed no significant difference between the BTAM-modified adhesives and control groups.
- Copolymerization was detected at the dentin/adhesive interface, suggesting improved bonding properties due to the presence of BTAM .
Case Study 1: Antimicrobial Efficacy
In a clinical setting, an adhesive resin containing 5% BTAM was applied in dental restorations. Follow-up evaluations showed reduced incidences of secondary caries compared to traditional adhesives without BTAM, highlighting its potential as a preventive measure in restorative dentistry.
Case Study 2: Material Protection
Another study investigated the use of BTAM in polymeric coatings for outdoor furniture. The results indicated that surfaces treated with BTAM demonstrated significantly lower degradation rates when exposed to UV light compared to untreated surfaces, confirming its protective capabilities .
Q & A
Q. What are the key methodologies for synthesizing 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions, including functional group protection, esterification, and coupling. For methacrylate derivatives, a common approach is the reaction of hydroxyl-containing intermediates (e.g., 2-(2H-benzotriazol-2-yl)-4-hydroxyphenethyl alcohol) with methacrylic acid derivatives (e.g., methacryloyl chloride) under controlled conditions . Optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve solubility of phenolic intermediates.
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., polymerization of methacrylate groups).
- Catalysts : Mild bases (e.g., NaH, TEA) facilitate esterification.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures purity.
Analytical techniques like TLC (Rf tracking) and <sup>1</sup>H NMR (monitoring esterification via δ 5.5–6.1 ppm methacrylate vinyl protons) validate progress .
Q. Which analytical techniques are critical for characterizing this compound’s structural and functional properties?
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm methacrylate ester formation (vinyl protons at δ 5.5–6.1 ppm, carbonyl at ~170 ppm) and benzotriazole aromaticity (δ 7.5–8.3 ppm) .
- FTIR : Detect C=O stretch (~1720 cm⁻¹, methacrylate) and O–H/N–H stretches (~3400 cm⁻¹, phenolic/benzotriazole) .
- HPLC-MS : Assess purity and molecular ion ([M+H]<sup>+</sup> at m/z 324.13 for C18H17N3O3) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., benzotriazole N–H⋯O interactions) .
Q. What are the primary research applications of this compound in materials science?
- UV stabilization : The benzotriazole group absorbs UV light (290–400 nm), making it suitable for coatings and polymers to prevent photodegradation .
- Polymer additives : Copolymerization with methyl methacrylate (MMA) enhances UV resistance in automotive clearcoats and optical materials .
- Nanomaterial engineering : Encapsulation in PMMA shells for controlled release systems (e.g., self-reporting damage capsules) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
- First aid : Immediate flushing with water for eye exposure (15+ minutes); soap/water for skin contact .
- Storage : In airtight containers, away from light and oxidizing agents, at 2–8°C .
Advanced Research Questions
Q. How can experimental design (e.g., factorial or central composite designs) optimize polymerization parameters for methacrylate-based copolymers?
A central composite design (CCD) evaluates variables like monomer ratio, initiator concentration, and temperature. For example:
- Response variables : Polymer molecular weight (GPC), glass transition temperature (DSC), and UV absorbance (UV-Vis).
- Statistical analysis : ANOVA identifies significant factors (e.g., initiator amount impacts conversion efficiency) .
- Case study : A CCD for automotive clearcoats revealed that 10–15 wt% benzotriazole methacrylate maximizes UV absorption without compromising hardness (pendulum hardness >100 s) .
Q. How can researchers resolve contradictions in reported bioactivity or stability data across studies?
- Controlled variable analysis : Compare studies for differences in solvent systems (aqueous vs. organic), pH, or UV exposure duration.
- Accelerated aging tests : Expose samples to standardized UV radiation (e.g., QUV testing at 340 nm) to quantify photostability .
- Meta-analysis : Cross-reference with structurally analogous benzotriazole derivatives (e.g., Tinuvin P) to identify structure-degradation relationships .
Q. What methodologies assess the compound’s stability under environmental stressors (e.g., heat, UV, humidity)?
- Thermogravimetric analysis (TGA) : Measures thermal decomposition onset (expected >200°C for methacrylate esters).
- UV-Vis spectroscopy : Track absorbance changes after 500+ hours of UV exposure (e.g., λmax shift indicates benzotriazole degradation) .
- HPLC stability testing : Quantify degradation products (e.g., free benzotriazole or methacrylic acid) under accelerated conditions (40°C/75% RH) .
Q. How does the spatial arrangement of the benzotriazole moiety influence UV absorption efficiency in polymer matrices?
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict intramolecular charge transfer (ICT) between benzotriazole and methacrylate groups .
- Experimental validation : Compare UV spectra of copolymers with varying benzotriazole content. A 10% incorporation typically achieves >90% UV-B blocking .
- Structure-activity relationship (SAR) : Bulky substituents (e.g., tert-butyl groups) on the phenyl ring enhance steric hindrance, reducing aggregation-induced quenching .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
